molecular formula C7H8Cl3NO B6223440 2,6-dichloro-3-methoxyaniline hydrochloride CAS No. 2763755-26-4

2,6-dichloro-3-methoxyaniline hydrochloride

Cat. No. B6223440
CAS RN: 2763755-26-4
M. Wt: 228.5
InChI Key:
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Description

2,6-Dichloro-3-methoxyaniline hydrochloride (DCMHA) is a chemical compound that is commonly used in laboratory experiments. It is a white crystalline powder and is soluble in water. DCMHA has been used in many scientific applications, including synthesis, drug design, and biochemical and physiological research. In

Scientific Research Applications

2,6-dichloro-3-methoxyaniline hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as peptides, proteins, and other small molecules. It has also been used in drug design, as 2,6-dichloro-3-methoxyaniline hydrochloride can be used to modify the structure of drug molecules to make them more effective. Furthermore, 2,6-dichloro-3-methoxyaniline hydrochloride has been used in biochemical and physiological research, as it can be used to study the effects of drugs on cells and tissues.

Mechanism of Action

The mechanism of action of 2,6-dichloro-3-methoxyaniline hydrochloride is not well understood. However, it is believed that 2,6-dichloro-3-methoxyaniline hydrochloride binds to certain proteins in cells and tissues, which may alter their function. It is also believed that 2,6-dichloro-3-methoxyaniline hydrochloride may interact with enzymes, which can affect their activity. Furthermore, 2,6-dichloro-3-methoxyaniline hydrochloride may interact with receptors, which can affect the signaling pathways in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,6-dichloro-3-methoxyaniline hydrochloride are not well understood. However, it has been shown to have an effect on certain proteins and enzymes, as well as certain receptors. It has also been shown to affect the activity of certain signaling pathways, which can affect the behavior of cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,6-dichloro-3-methoxyaniline hydrochloride in laboratory experiments is that it is relatively easy to synthesize. Furthermore, it can be used to modify the structure of drug molecules, which can make them more effective. However, there are some limitations to using 2,6-dichloro-3-methoxyaniline hydrochloride in laboratory experiments. For example, the mechanism of action of 2,6-dichloro-3-methoxyaniline hydrochloride is not well understood, so it is difficult to predict how it will affect cells and tissues. Furthermore, 2,6-dichloro-3-methoxyaniline hydrochloride is not very stable, so it must be stored and handled properly in order to maintain its effectiveness.

Future Directions

There are several potential future directions for the use of 2,6-dichloro-3-methoxyaniline hydrochloride in scientific research. One potential direction is to further investigate the mechanism of action of 2,6-dichloro-3-methoxyaniline hydrochloride and how it affects cells and tissues. Furthermore, 2,6-dichloro-3-methoxyaniline hydrochloride could be used to study the effects of drugs on various diseases, such as cancer and autoimmune disorders. Additionally, 2,6-dichloro-3-methoxyaniline hydrochloride could be used to develop new drug molecules and to modify existing drug molecules to make them more effective. Finally, 2,6-dichloro-3-methoxyaniline hydrochloride could be used to develop new methods of synthesis, which could be used to synthesize new compounds.

Synthesis Methods

2,6-dichloro-3-methoxyaniline hydrochloride is synthesized by a process known as the Buchwald-Hartwig reaction. This reaction is a palladium-catalyzed cross-coupling reaction, which involves the coupling of aryl halides with an amine. In the case of 2,6-dichloro-3-methoxyaniline hydrochloride, the aryl halide is 2,6-dichloroaniline and the amine is 3-methoxyaniline. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate. The reaction is carried out at room temperature, and the product is 2,6-dichloro-3-methoxyaniline hydrochloride hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,6-dichloro-3-methoxyaniline hydrochloride involves the reaction of 2,6-dichloroaniline with sodium methoxide followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2,6-dichloroaniline", "sodium methoxide", "hydrochloric acid", "methanol" ], "Reaction": [ "Step 1: Dissolve 2,6-dichloroaniline in methanol.", "Step 2: Add sodium methoxide to the solution and stir for 1 hour at room temperature.", "Step 3: Slowly add hydrochloric acid to the solution until the pH reaches 2-3.", "Step 4: Filter the resulting precipitate and wash with water.", "Step 5: Dry the product under vacuum to obtain 2,6-dichloro-3-methoxyaniline hydrochloride." ] }

CAS RN

2763755-26-4

Product Name

2,6-dichloro-3-methoxyaniline hydrochloride

Molecular Formula

C7H8Cl3NO

Molecular Weight

228.5

Purity

95

Origin of Product

United States

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